bicyclo[3.1.1]heptan-2-amine hydrochloride
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Overview
Description
Bicyclo[3.1.1]heptan-2-amine hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a bicyclo[3.1.1]heptane framework with an amine group at the second position, and it is commonly used in its hydrochloride salt form to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.1]heptan-2-amine hydrochloride typically involves the ring-opening reactions of [3.1.1]propellane. One common method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via a Minisci-like reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale ring-opening reactions and subsequent purification steps to ensure high purity and yield. The use of photocatalytic conditions and redox-active esters can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted bicyclo[3.1.1]heptane derivatives.
Scientific Research Applications
Bicyclo[3.1.1]heptan-2-amine hydrochloride has several scientific research applications:
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The compound’s unique bicyclic structure provides rigidity and stability, enhancing its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptan-2-amine hydrochloride
- Bicyclo[1.1.1]pentan-2-amine hydrochloride
Uniqueness
Bicyclo[3.1.1]heptan-2-amine hydrochloride is unique due to its specific bicyclic structure, which provides distinct physicochemical properties compared to other similar compounds. Its stability, rigidity, and potential for functionalization make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
bicyclo[3.1.1]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-2-1-5-3-6(7)4-5;/h5-7H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOFVDPAUZZWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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